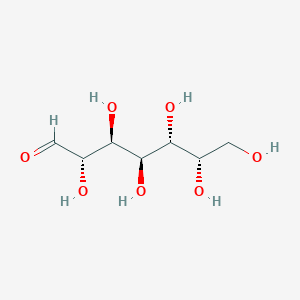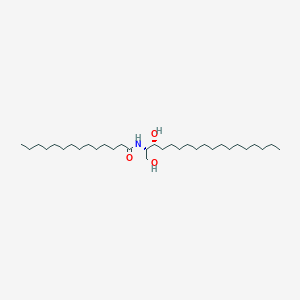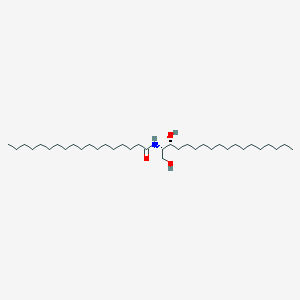
glycero-manno-Heptose
Overview
Description
Synthesis Analysis
The synthesis of glycero-manno-heptose and its derivatives, such as l-glycero- and d-glycero-d-manno-heptose, is complex, involving multiple steps and requiring precise control over the stereochemistry. One approach uses l-lyxose and d-ribose as starting materials, featuring diastereoselective Mukaiyama-type aldol reactions as key steps (Wang et al., 2020). Another method disclosed a highly practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose starting from l-lyxose, demonstrating scalability and yielding a significant amount of the target compound (Stanetty & Baxendale, 2015).
Molecular Structure Analysis
Glycero-manno-heptose's structure is integral to its function in bacterial LPS, where its specific stereochemistry is crucial for the proper assembly of the LPS core region. The synthesis and structural elucidation of various heptose derivatives, including d-glycero-d-manno-heptose 1,7-bisphosphate (HBP), reveal insights into its molecular framework and its role in bacterial virulence and immune response modulation (Zou et al., 2020).
Chemical Reactions and Properties
Glycero-manno-heptose undergoes various chemical transformations crucial for its biosynthesis and incorporation into LPS structures. These include phosphorylation, epimerization, and activation reactions, which are facilitated by a suite of bacterial enzymes. Studies on enzymes such as ADP-D-glycero-β-D-manno-heptose 6-epimerase highlight the complexity of these biochemical pathways (Deacon et al., 2000).
Physical Properties Analysis
The physical properties of glycero-manno-heptose, such as crystallinity and solubility, are influenced by its chemical structure and the presence of functional groups. For example, the synthesis of crystalline forms of the sugar demonstrates its stability and potential for use in various studies and applications (Stanetty & Baxendale, 2015).
Chemical Properties Analysis
The chemical behavior of glycero-manno-heptose, including its reactivity towards specific reagents and its role in the formation of glycosidic bonds, is fundamental to its biological function. The stereocontrolled synthesis of heptose derivatives illustrates the importance of its chemical properties in determining the structure and function of bacterial LPS (Crich & Banerjee, 2005).
Scientific Research Applications
Biosynthesis in Bacterial Polysaccharides : A study by Huddleston and Raushel (2019) in "Biochemistry" successfully synthesized GDP-D-glycero-α-D-manno-heptose using enzymes from Campylobacter jejuni, enabling characterization of complex carbohydrates in its capsular polysaccharide. This has implications for understanding the molecular structures of bacterial polysaccharides (Huddleston & Raushel, 2019).
Synthetic Strategy for Antibiotics and Vaccines : A 2020 study by Suster et al. in "Frontiers in Chemistry" presented a simple and versatile synthetic strategy for the differentiation of l-glycero and d-glycero-d-manno heptose scaffolds. This could enable the development of new antibiotics and vaccines (Suster et al., 2020).
Innate Immune Agonists : Adekoya et al. (2018) in "The Journal of Immunology" found that d-glycero-β-d-manno-heptose 1-phosphate (β-HMP) is an innate immune agonist that can be easily produced synthetically. This expands the spectrum of metabolites from Gram-negative ADP-heptose biosynthesis and could have implications in immunological research (Adekoya et al., 2018).
Role in Bacterial Lipopolysaccharides : Research by Gronow et al. (2001) in the "Journal of Endotoxin Research" identified ADPL-glycero-D-manno-heptopyranose as the sole substrate accepted by heptosyltransferases I and II in Escherichia coli. This provides insights into the structure and function of these enzymes, which are crucial in the biosynthesis of lipopolysaccharides (Gronow et al., 2001).
Potential in Antimicrobial Compounds : Valvano, Messner, and Kosma (2002) in "Microbiology" elucidated complete pathways for the biosynthesis of nucleotide-activated glycero-manno-heptose precursors in bacterial glycoproteins and cell surface polysaccharides. This opens up possibilities for developing novel antimicrobial compounds (Valvano, Messner, & Kosma, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-BIVRFLNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195662 | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
glycero-manno-Heptose | |
CAS RN |
4305-74-2 | |
| Record name | glycero-manno-Heptose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)








